molecular formula C19H18N2O4S B2858323 (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-85-8

(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2858323
CAS No.: 461673-85-8
M. Wt: 370.42
InChI Key: XSMRCXSWNVUHRK-BOPFTXTBSA-N
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Description

(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity

The compound (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific thiazolidinone derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its functional groups:

  • Thiazolidinone Ring : Provides a framework for biological activity.
  • Substituents : The ethoxy and methoxy groups enhance lipophilicity and may influence receptor interactions.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes .
  • Case Studies :
    • A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells .
CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa12.5Apoptosis induction
Compound BHT299.8Enzyme inhibition

Antidiabetic Activity

Thiazolidinone derivatives are recognized for their potential in managing diabetes by enhancing insulin sensitivity:

  • Mechanism : They activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
  • Case Studies :
    • One study reported that specific thiazolidinone derivatives improved glucose uptake in insulin-resistant models, demonstrating their potential as therapeutic agents for type 2 diabetes .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been documented against both Gram-positive and Gram-negative bacteria:

  • Mechanism : These compounds disrupt bacterial cell walls or inhibit protein synthesis.
  • Case Studies :
    • A series of synthesized thiazolidinones showed significant antibacterial activity against E. coli and S. aureus, with some derivatives achieving inhibition rates comparable to standard antibiotics .
CompoundBacteriaInhibition Zone (mm)
Compound CE. coli26
Compound DS. aureus24

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring:

  • Electron-Withdrawing Groups : Increase potency against cancer cells.
  • Hydroxyl Substituents : Enhance solubility and bioavailability .

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-25-15-9-4-12(10-16(15)24-2)11-17-18(23)21-19(26-17)20-13-5-7-14(22)8-6-13/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRCXSWNVUHRK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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